molecular formula C17H16N2O2S B11708516 3-(3-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione

3-(3-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione

Cat. No.: B11708516
M. Wt: 312.4 g/mol
InChI Key: ATFSAVUYMNYPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, a methylphenyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione typically involves the reaction of 3-methylbenzaldehyde with 4-methylaniline in the presence of a thiazolidinedione precursor. The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved scalability. These systems can optimize reaction kinetics and enhance the efficiency of the synthesis process, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted thiazolidinediones.

Scientific Research Applications

3-(3-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used in the treatment of type 2 diabetes.

    Pioglitazone: A thiazolidinedione with similar therapeutic applications.

Uniqueness

3-(3-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones. Its methylphenyl and amino groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

5-(4-methylanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H16N2O2S/c1-11-6-8-13(9-7-11)18-15-16(20)19(17(21)22-15)14-5-3-4-12(2)10-14/h3-10,15,18H,1-2H3

InChI Key

ATFSAVUYMNYPAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC(=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.